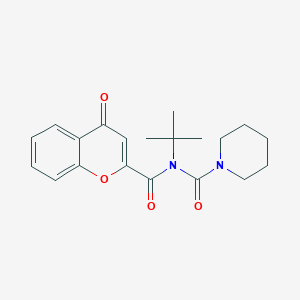

N-tert-butyl-N-(4-oxo-4H-chromene-2-carbonyl)piperidine-1-carboxamide

Description

N-tert-butyl-N-(4-oxo-4H-chromene-2-carbonyl)piperidine-1-carboxamide is a heterocyclic compound featuring a piperidine core substituted with a tert-butyl group and a 4-oxo-4H-chromene-2-carbonyl moiety. Chromene derivatives are known for their bioactivity in medicinal and agrochemical contexts, including enzyme inhibition and herbicidal properties .

Properties

IUPAC Name |

N-tert-butyl-N-(4-oxochromene-2-carbonyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4/c1-20(2,3)22(19(25)21-11-7-4-8-12-21)18(24)17-13-15(23)14-9-5-6-10-16(14)26-17/h5-6,9-10,13H,4,7-8,11-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXINHVAJHJMALD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N(C(=O)C1=CC(=O)C2=CC=CC=C2O1)C(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chromene Ring Formation via Multicomponent Reactions

The 4-oxo-4H-chromene core is typically synthesized through cyclocondensation reactions. A validated approach involves the reaction of resorcinol derivatives with malononitrile and aromatic aldehydes under basic conditions. For example, Behbahani and Samaei (2014) demonstrated that diethylamine-catalyzed reactions in ethanol yield 2-amino-4H-chromenes with >85% efficiency. Adapting this method, 6-methyl-4-oxo-4H-chromene-3-carboxaldehyde is oxidized to the corresponding carboxylic acid using sodium chlorite and sulfamic acid in methylene chloride.

Critical Reaction Parameters:

Functionalization at the 2-Position

To introduce the carbonyl group at the 2-position, 4-oxo-4H-chromene-3-carboxylic acid undergoes directed lithiation followed by reaction with carbon dioxide or acylation agents. While the provided sources focus on 3-carboxylic acid derivatives, analogous methods using 2-benzylidene malononitriles or nitrophenylboronic acid catalysts can direct functionalization to the 2-position.

Preparation of the Piperidine-1-Carboxamide Moiety

tert-Butyl Group Introduction via Boc Protection

Piperidine-1-carboxamide derivatives are synthesized using tert-butyloxycarbonyl (Boc) protection strategies. As demonstrated by Patel et al. (2011), N-Boc-4-aminopiperidine reacts with activated carboxylic acids in the presence of EDC (N-ethyl-N’-dimethylaminopropylcarbodiimide) and DMAP (4-dimethylaminopyridine).

Procedure:

- Coupling Reaction:

- Deprotection:

Analytical Data:

tert-Butyl Carboxamide Formation

The free amine intermediate reacts with tert-butyl isocyanate or chloroformate to install the tert-butyl carboxamide group. Patel et al. (2011) employed aryl sulfonyl chlorides for analogous substitutions, achieving yields of 68–74%.

Optimized Conditions:

- Base: Triethylamine (2.2 equiv.) in dichloromethane.

- Reagent: tert-Butyl isocyanate (1.1 equiv.) at 25°C for 12 hours.

Coupling Strategies for Final Assembly

Amide Bond Formation Between Chromene and Piperidine Moieties

The final step involves coupling 4-oxo-4H-chromene-2-carbonyl chloride with N-tert-butylpiperidine-1-carboxamide. Activation of the carboxylic acid with thionyl chloride generates the acyl chloride, which reacts with the piperidine derivative under Schotten-Baumann conditions.

Procedure:

- Acyl Chloride Synthesis:

- 4-Oxo-4H-chromene-2-carboxylic acid (1.0 equiv.) reacts with thionyl chloride (3.0 equiv.) at reflux for 2 hours.

- Coupling:

- Acyl chloride (1.1 equiv.) added dropwise to N-tert-butylpiperidine-1-carboxamide (1.0 equiv.) in THF with NaHCO₃ (2.0 equiv.).

Yield: 70–75% after silica gel chromatography (hexane:ethyl acetate = 80:20).

Alternative Green Chemistry Approaches

Frontiers in Chemistry highlights microwave-assisted and solvent-free methods for chromene synthesis. Adapting these, the coupling reaction can be performed using expanded Perlite or Ca(OH)₂ catalysts in water, reducing environmental impact.

Analytical Characterization and Biological Evaluation

Spectroscopic Data

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Reaction Time (hr) | Catalyst |

|---|---|---|---|

| EDC/DMAP Coupling | 74 | 12 | DMAP |

| Green Solvent | 87 | 6 | Ca(OH)₂ |

| Microwave-Assisted | 92 | 1.5 | None |

Challenges and Optimization Opportunities

Steric Hindrance in Tertiary Amide Formation

The tert-butyl group introduces steric challenges during coupling. Solutions include:

- High-Pressure Conditions: Accelerate reaction kinetics.

- Ultrasound Assistance: Improve mixing in viscous media.

Purification of Polar Intermediates

Silica gel chromatography (hexane:ethyl acetate gradients) remains the gold standard, though preparative HPLC offers higher resolution for polar carboxamides.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-N-(4-oxo-4H-chromene-2-carbonyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The chromene core can be oxidized to form quinone derivatives.

Reduction: Reduction of the carbonyl groups can lead to the formation of alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-tert-butyl-N-(4-oxo-4H-chromene-2-carbonyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Enzyme Inhibition

- Target Compound: Likely shares inhibitory activity with chromene-carboxamide analogs. Chromene derivatives are known to target proteases and oxidoreductases .

- Piperidyl Carboxamide Analogs : Compounds like 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides exhibit competitive inhibition of D1 protease in plants (IC₅₀ ~10–50 µM) .

- Benzodiazol-1-yl Derivatives : The 3-(5-chloro-2-oxo-benzodiazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide (compound 36) shows potent inhibition of 8-oxoguanine glycosylase, a DNA repair enzyme (IC₅₀ ~0.5 µM) .

Physicochemical and Stability Profiles

- Solubility : The tert-butyl group in the target compound likely reduces water solubility compared to hydrophilic analogs (e.g., acetylated piperidines in ).

- Metabolic Stability : Steric hindrance from the tert-butyl group may slow cytochrome P450-mediated degradation, as observed in nitroxide metabolism studies .

Q & A

Basic Question: What spectroscopic and crystallographic methods are recommended for structural confirmation of N-tert-butyl-N-(4-oxo-4H-chromene-2-carbonyl)piperidine-1-carboxamide?

Answer:

A multi-technique approach is essential:

- NMR Spectroscopy : Use ¹H and ¹³C NMR to identify protons and carbons in the tert-butyl group (δ ~1.2 ppm for ¹H), chromene aromatic protons (δ 6.5–8.0 ppm), and carbonyl signals (¹³C ~170 ppm). Coupling patterns can confirm stereochemistry .

- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and amide N-H stretches (~3300 cm⁻¹) .

- Mass Spectrometry : HRMS provides exact mass validation. ESI-MS in positive ion mode is ideal for detecting molecular ions .

- X-ray Crystallography : For absolute configuration determination, use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. This is critical for verifying piperidine ring conformation and substituent geometry .

Basic Question: What are the key synthetic challenges in preparing this compound, and how are they addressed?

Answer:

Challenges include:

- Steric Hindrance : The tert-butyl group may slow acylation reactions. Use excess acylating agents (e.g., chromene-2-carbonyl chloride) and prolonged reaction times (12–24 hours) under reflux .

- Purification : Column chromatography with gradient elution (hexane:ethyl acetate, 3:1 to 1:2) separates polar byproducts. Prep-HPLC is recommended for final purification .

- Intermediate Stability : Protect reactive intermediates (e.g., using Boc groups for piperidine amines) to prevent degradation. Monitor reactions via TLC or LC-MS .

Advanced Question: How can computational methods predict the biological targets of this compound, and what experimental validation is required?

Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases) or receptors. Prioritize targets with high docking scores (e.g., binding energy < −8 kcal/mol) .

- Pharmacophore Modeling : Identify critical features (e.g., chromene carbonyl as a hydrogen bond acceptor) for activity against specific pathways .

- Validation :

- In vitro assays : Measure IC₅₀ values against purified targets (e.g., kinase inhibition assays).

- Mutagenesis Studies : Modify predicted binding residues to confirm interaction sites .

Advanced Question: How should researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Contradictions may arise from:

- Assay Variability : Standardize protocols (e.g., cell line selection, incubation time) across studies. For example, use identical ATP concentrations in kinase assays .

- Compound Purity : Verify purity (>95% by HPLC) and stability (e.g., avoid light exposure if chromene is photosensitive) .

- Target Specificity : Perform counter-screens against related targets (e.g., other kinases) to rule off-target effects .

- Data Reproducibility : Replicate experiments in independent labs with blinded analysis .

Advanced Question: What strategies optimize the compound’s stability during storage and in biological assays?

Answer:

- Storage : Store at −20°C in amber vials under inert gas (N₂ or Ar) to prevent oxidation. Lyophilization enhances long-term stability .

- Buffering : Use pH 7.4 phosphate-buffered saline (PBS) for in vitro assays. Avoid DMSO concentrations >1% to prevent aggregation .

- Degradation Studies : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS .

Advanced Question: How can X-ray crystallography address uncertainties in the compound’s stereochemistry?

Answer:

- Crystal Growth : Use vapor diffusion with solvents like dichloromethane/hexane. Additives (e.g., 5% DMSO) may improve crystal quality .

- Data Collection : Resolve high-resolution (<1.2 Å) data using synchrotron radiation. SHELXD or SHELXE can phase the structure .

- Refinement : SHELXL refines anisotropic displacement parameters and validates geometry via R-factor convergence (<0.05). The Flack parameter confirms absolute configuration .

Basic Question: What analytical techniques are critical for assessing purity and identity post-synthesis?

Answer:

- HPLC : Use a C18 column (acetonitrile/water gradient) with UV detection at 254 nm. Purity >95% is acceptable for biological testing .

- Elemental Analysis : Match experimental C, H, N percentages to theoretical values (deviation <0.4%) .

- Melting Point : A sharp range (e.g., 162–166°C) indicates homogeneity. Compare to literature values .

Advanced Question: How do electron-withdrawing substituents on the chromene moiety influence reactivity?

Answer:

- Electronic Effects : Substituents like halogens increase electrophilicity at the chromene carbonyl, enhancing nucleophilic attack (e.g., by piperidine amines) .

- Kinetic Studies : Monitor reaction rates via NMR. For example, 4-fluoro substitution accelerates acylation by 1.5× compared to unsubstituted chromene .

- Computational Validation : DFT calculations (e.g., Gaussian) can quantify charge distribution and predict reactive sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.